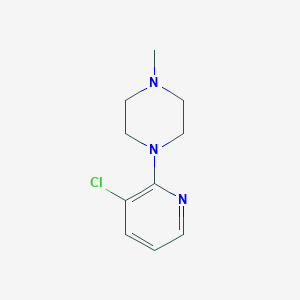

1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMDXKBBBVNQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474785 | |

| Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-57-8 | |

| Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)-4-methylpiperazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

1-(3-Chloropyridin-2-yl)-4-methylpiperazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyridinylpiperazine, it serves as a versatile synthetic intermediate and a key structural motif in a variety of biologically active molecules. The unique electronic and steric properties conferred by the chloropyridine and methylpiperazine moieties make it a valuable building block for creating complex molecular architectures with tailored pharmacological profiles.

This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. It further explores its relevance as a precursor in the development of therapeutic agents, with a particular focus on its incorporation into known bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important chemical entity.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is rooted in its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

1.1. Chemical Structure and Identifiers

-

Systematic Name: this compound

-

Common Synonym: 3-Chloro-2-(4-methylpiperazin-1-yl)pyridine

-

CAS Number: 87394-57-8

-

Molecular Formula: C₁₀H₁₄ClN₃

-

Molecular Weight: 211.69 g/mol

-

SMILES: CN1CCN(CC1)C2=NC=CC=C2Cl

1.2. Physicochemical Data

The physicochemical properties of a compound are critical for predicting its solubility, permeability, and overall suitability as a drug candidate or synthetic intermediate. The data presented below combines computationally predicted values with experimental data from analogous compounds to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Weight | 211.69 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 19.37 Ų | Computational |

| LogP (Octanol-Water Partition Coeff.) | 1.4868 | Computational |

| Hydrogen Bond Acceptors | 3 | Computational |

| Hydrogen Bond Donors | 0 | Computational |

| Rotatable Bonds | 1 | Computational |

| Appearance | White to off-white solid (Expected) | Analog Data[1] |

| Storage Temperature | 2-8°C (Recommended) | Analog Data[1] |

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical application in a laboratory setting.

2.1. Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental for functionalizing heteroaromatic systems like pyridine.[2] The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or halogens.

The proposed synthesis starts from 2,3-dichloropyridine and N-methylpiperazine. The reaction proceeds via the addition of the secondary amine of N-methylpiperazine to the electron-deficient pyridine ring, followed by the elimination of a chloride ion. The substitution preferentially occurs at the 2-position of the pyridine ring, which is more activated towards nucleophilic attack than the 3-position. This regioselectivity is a well-documented phenomenon in pyridine chemistry.[3]

Step-by-Step Protocol:

-

Reactant Charging: To a suitable reaction vessel, add 2,3-dichloropyridine (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Nucleophile Addition: Add N-methylpiperazine (1.1-1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

-

Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours (typically 12-24 h) until reaction completion is observed by TLC or LC-MS analysis.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

2.2. Reactivity Profile

The reactivity of this molecule is dictated by its key functional groups:

-

Tertiary Amine (Piperazine): The N-methyl group and the pyridine-bound nitrogen are tertiary amines. The exocyclic nitrogen of the piperazine ring (N-4) is basic and can be protonated or quaternized.

-

Aryl Chloride: The chlorine atom on the pyridine ring can be displaced by other nucleophiles under harsh conditions or, more commonly, participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for further diversification of the scaffold.

-

Piperazine Ring: The piperazine ring exists predominantly in a chair conformation. It serves as a rigid linker or scaffold, which is a desirable feature in drug design for positioning other pharmacophoric groups in a specific spatial orientation.

Spectroscopic Characterization

While a specific experimental spectrum for this compound is not publicly available, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.[4][5]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. δ 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet of doublets, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet of doublets, with coupling constants typical for pyridyl systems.

-

Piperazine Protons: Two sets of signals are expected for the piperazine ring protons. The four protons adjacent to the pyridine ring (N1) will likely appear as a triplet around δ 3.2-3.6 ppm. The four protons adjacent to the methyl group (N4) will appear as a triplet further upfield, around δ 2.5-2.8 ppm.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the N-methyl group is expected around δ 2.3-2.5 ppm.

-

-

¹³C NMR:

-

Pyridine Carbons: Five signals are expected in the aromatic region (approx. δ 110-160 ppm). The carbon bearing the chlorine (C3) and the carbon attached to the piperazine (C2) will be significantly influenced by their substituents.

-

Piperazine Carbons: Two distinct signals for the piperazine carbons are expected in the aliphatic region, typically around δ 45-55 ppm.

-

Methyl Carbon: A single signal for the N-methyl carbon is expected around δ 45-48 ppm.

-

3.2. Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to readily protonate. The primary ion observed would be the molecular ion plus a proton [M+H]⁺. Given the molecular weight of 211.69, this would appear at an m/z of approximately 212.7. A characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio) would be a definitive feature.

3.3. Infrared (IR) Spectroscopy

-

C-H stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H stretching (Aliphatic): Medium to strong bands in the 2800-3000 cm⁻¹ region from the piperazine and methyl groups.

-

C=C and C=N stretching (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-N stretching: Bands in the 1100-1300 cm⁻¹ region.

-

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Application in Drug Discovery: A Core Fragment of Bioactive Molecules

The true value of this compound for drug development professionals lies in its role as a key structural fragment. The (3-chloropyridin-2-yl)piperazine moiety is a validated pharmacophore found in potent, biologically active compounds.

Case Study: BCTC, a Potent TRPV1 Antagonist

A prominent example is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) . BCTC is a highly potent and well-studied antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6][7] The TRPV1 channel is a non-selective cation channel involved in the detection and transduction of noxious heat and pain, making it a major target for the development of new analgesics.

The chemical structure of BCTC clearly shows that 1-(3-chloropyridin-2-yl)piperazine (or its des-methyl analog) serves as the foundational core upon which the rest of the molecule is built.[8][9][10]

In the synthesis of BCTC, the secondary amine of the 1-(3-chloropyridin-2-yl)piperazine core acts as a nucleophile, reacting with an isocyanate to form the critical urea linkage. This demonstrates the synthetic utility of the piperazine moiety for connecting different pharmacophoric elements. The (3-chloropyridin-2-yl) group itself is crucial for binding to the TRPV1 receptor, forming part of the "A-region" of the pharmacophore common to many TRPV1 antagonists.[10]

The successful development of BCTC validates the (3-chloropyridin-2-yl)piperazine scaffold as a privileged structure for interacting with important biological targets, making this compound an invaluable starting material for exploring new chemical space around this and other targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is synthesized from safety data sheets of structurally related compounds.

-

Hazard Identification: May cause skin irritation or severe skin burns and eye damage. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use tightly fitting safety goggles or a face shield.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, mist, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than a simple chemical intermediate; it is a key enabling tool for modern drug discovery. Its well-defined chemical properties, predictable reactivity, and straightforward synthesis make it an accessible and versatile building block. The proven success of its core structure in potent pharmacological agents like the TRPV1 antagonist BCTC underscores its importance and provides a strong rationale for its continued use in the design and synthesis of next-generation therapeutics. Researchers and scientists equipped with this technical knowledge are well-positioned to leverage the unique attributes of this compound to advance their research and development programs.

References

-

ResearchGate. Chemical structures of TRPV1 antagonists used in the study: JNJ17203212, SB-705498, AMG9810, BCTC, and AMG517. [Link]

-

Taylor & Francis Online. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]

-

National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

-

Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

-

ChemSynthesis. 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. [Link]

- Google Patents. Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

National Center for Biotechnology Information. 1-(3-Chloropyridin-2-yl)piperazine. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

National Center for Biotechnology Information. 1-Methylpiperazine. [Link]

-

National Center for Biotechnology Information. 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

Sources

- 1. 132834-59-4 CAS MSDS (1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YL]PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

1-(3-Chloropyridin-2-yl)-4-methylpiperazine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of this compound, a heterocyclic compound belonging to the N-arylpiperazine class. N-arylpiperazines are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS).[1][2] A robust and unambiguous confirmation of their molecular structure is paramount for drug development, safety, and regulatory compliance. This document, intended for researchers and drug development professionals, details an integrated analytical strategy employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. By synergizing the data from these orthogonal techniques, we establish a self-validating workflow that moves from molecular formula confirmation to a complete atomic connectivity map, ensuring the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Isotopic Signature

Prior to detailed spectroscopic analysis, the foundational step is the confirmation of the molecular formula and mass. For this compound, the expected molecular formula is C₁₀H₁₄ClN₃ , corresponding to a monoisotopic mass of 211.0927 and a molecular weight of 211.69 g/mol .[3]

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the cornerstone for confirming elemental composition.[4] It provides a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique suitable for polar, thermally labile molecules, minimizing fragmentation and preserving the molecular ion.[5]

-

Acquisition Mode : Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Calibration : Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

-

Data Analysis : Identify the m/z of the most intense peak in the molecular ion cluster and compare it to the theoretical exact mass.

Expected Data & Interpretation

The primary objective is to observe the protonated molecular ion [M+H]⁺. A crucial secondary observation is the isotopic pattern conferred by the chlorine atom. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak.

| Ion | Theoretical m/z [C₁₀H₁₅³⁵ClN₃]⁺ | Theoretical m/z [C₁₀H₁₅³⁷ClN₃]⁺ | Expected Ratio |

| [M+H]⁺ | 212.0955 | 214.0925 | ~3:1 |

The confirmation of this exact mass and the ~3:1 isotopic ratio provides extremely strong evidence for the proposed elemental composition, C₁₀H₁₄ClN₃.

Functional Group Analysis: FT-IR Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups.[6] It serves as a rapid and effective method to verify the key chemical bonds expected in the target structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

Data Acquisition : Record the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Background Correction : Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Expected Spectral Features

The FT-IR spectrum should display characteristic absorption bands corresponding to the aromatic pyridine ring, the aliphatic piperazine ring, and the associated C-N, C-H, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H Stretch | Aromatic (Pyridinyl) |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazinyl & Methyl) |

| 1600-1450 | C=C, C=N Stretch | Aromatic Ring Vibrations |

| 1350-1250 | C-N Stretch | Aryl-Amine (Pyridine-N) |

| 1200-1000 | C-N Stretch | Aliphatic Amine (Piperazine-N) |

| 800-600 | C-Cl Stretch | Chloro-substituent |

The presence of these bands corroborates the structural motifs determined by other methods, confirming the absence of unexpected functional groups (e.g., C=O, O-H, N-H).

Definitive Connectivity Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance is the most powerful technique for the de novo structure elucidation of organic molecules, providing an unambiguous map of the carbon-hydrogen framework.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Experiments :

-

¹H NMR : Standard proton experiment.

-

¹³C{¹H} NMR : Proton-decoupled carbon experiment.

-

HSQC : Acquires direct one-bond ¹H-¹³C correlations.

-

HMBC : Acquires long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting molecular fragments.

-

Predicted ¹H and ¹³C NMR Spectral Data & Interpretation

The structure's asymmetry suggests that all 10 carbons and 14 protons should be chemically non-equivalent, although some signals may overlap.

| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |

| Pyridine Ring | |||

| C2 | - | ~158.0 | H4, H1', H5' |

| C3 | - | ~125.0 | H4, H5 |

| C4 | ~7.5, dd | ~138.0 | C3, C5, C2 |

| C5 | ~6.7, t | ~118.0 | C3, C4 |

| C6 | ~8.1, dd | ~148.0 | C2, C4 |

| Piperazine Ring | |||

| C1', C5' | ~3.3, m (4H) | ~50.0 | C2, C6, C2', C6' |

| C2', C6' | ~2.6, m (4H) | ~55.0 | C1', C5', C-Me |

| Methyl Group | |||

| C-Me | ~2.3, s (3H) | ~46.0 | C2', C6' |

Interpretation Narrative:

-

¹H NMR : The spectrum is expected to show three distinct signals in the aromatic region (δ 7-9 ppm) for the pyridine protons (H4, H5, H6), with coupling patterns (doublets of doublets, triplets) confirming their relative positions. Two multiplets in the aliphatic region (δ 2.5-3.5 ppm) will correspond to the two sets of piperazine protons. The downfield multiplet (~3.3 ppm) is assigned to the protons adjacent to the electron-withdrawing pyridine ring, while the upfield multiplet (~2.6 ppm) corresponds to the protons near the methyl group. A sharp singlet around 2.3 ppm with an integration of 3H is the classic signature of the N-methyl group.

-

¹³C NMR : Ten distinct carbon signals are predicted. The pyridine carbons will appear in the δ 110-160 ppm range, with C2 (attached to two nitrogens) being the most downfield. The piperazine and methyl carbons will be found in the upfield region (δ 45-60 ppm).

-

HMBC - The Final Link : The HMBC spectrum provides the definitive proof of connectivity. A critical correlation will be observed from the downfield piperazine protons (H1'/H5') to the C2 carbon of the pyridine ring. This three-bond correlation unambiguously links the two ring systems. Similarly, correlations from the methyl protons (H-Me) to the adjacent piperazine carbons (C2'/C6') confirm the position of the methyl group.

Integrated Analysis & Visualization

-

HRMS establishes the correct elemental formula: C₁₀H₁₄ClN₃ .

-

FT-IR confirms the expected functional groups: aromatic system, aliphatic amines, and C-Cl bond.

-

NMR provides the complete atomic connectivity, confirming the 1-(3-Chloropyridin-2-yl) substitution pattern on the 4-methylpiperazine scaffold.

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved with high confidence through the systematic and integrated application of HRMS, FT-IR, and comprehensive NMR spectroscopy. This guide outlines a robust framework where each analytical technique provides orthogonal, confirmatory data. HRMS validates the elemental composition, FT-IR identifies the core functional groups, and a suite of NMR experiments definitively establishes the atomic connectivity. This rigorous, evidence-based approach is essential for ensuring the chemical integrity of molecules in research and pharmaceutical development.

References

- Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Organic Chemistry II Class Notes.

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 40(2), 259-285. Available at: [Link]

-

Wikibooks. (n.d.). Organic Chemistry/Spectroscopy. Available at: [Link]

-

Asiri, A. M., & El-Daly, S. A. (2013). Principles of Organic Spectroscopy. Journal of Chemistry & Chemical Sciences, 3(2), 107-118. Available at: [Link]

-

Khan Academy. (n.d.). Spectroscopy. Organic chemistry. Available at: [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. Available at: [Link]

-

Nguyen, T. T., et al. (2022). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 5(2). Available at: [Link]

-

Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

-

dos Santos, R. G., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules, 12(8), 1112. Available at: [Link]

-

Wang, J., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal, 20, 4971-4979. Available at: [Link]

-

Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Available at: [Link]

-

Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. Available at: [Link]

-

Satała, G., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(15), 5789. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-(3-chloropropyl)-4-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

-

Chemi, G., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(12), 2297. Available at: [Link]

-

Sgrizzi, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(3), 696. Available at: [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

-

Krishnakumar, V., & John, X. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 42, 579-584. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

-

Gökce, H., et al. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. Available at: [Link]

-

PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of piperazine, arginine and piperazine + arginine based composite membranes. Available at: [Link]

-

NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Available at: [Link]

-

ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Available at: [Link]

-

PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

-

Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Available at: [Link]

-

Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 497-504. Available at: [Link]

-

ResearchGate. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

-

MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Khan Academy [khanacademy.org]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

1-(3-Chloropyridin-2-yl)-4-methylpiperazine molecular weight

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the molecule's core physicochemical properties, including its precise molecular weight of 211.69 g/mol , and presents its chemical structure.[1] A validated synthetic methodology via nucleophilic aromatic substitution is described, complete with a detailed experimental protocol and characterization workflow. Furthermore, this guide explores the compound's applications as a crucial building block and structural scaffold in the synthesis of pharmacologically active agents. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing frequently in the structures of approved drugs and clinical candidates.[2][3] Its unique physicochemical properties—including its ability to increase aqueous solubility and its role as a versatile linker between different pharmacophoric groups—make it a valuable component in molecular design.[2] When combined with a substituted pyridine ring, as in this compound, the resulting framework serves as a key intermediate for creating complex molecules with diverse biological activities. This compound, in particular, shares structural motifs with known antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, highlighting its potential in the development of novel analgesics and other therapeutics.[4]

This guide serves as a detailed technical resource for researchers, offering foundational data, practical synthetic protocols, and contextual applications to facilitate its use in drug discovery and chemical research programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. This section details the essential properties of this compound.

Molecular Structure

The structure consists of a pyridine ring chlorinated at the 3-position and linked at the 2-position to a piperazine ring, which is methylated at the distal nitrogen (N4).

Caption: 2D structure of this compound.

Core Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Reference |

| Molecular Weight | 211.69 g/mol | [1] |

| Molecular Formula | C₁₀H₁₄ClN₃ | [1] |

| CAS Number | 87394-57-8 | [1] |

| Synonym | 3-Chloro-2-(4-methylpiperazin-1-yl)pyridine | [1] |

| Appearance | Off-white to yellow solid (typical) | |

| Topological Polar Surface Area (TPSA) | 19.37 Ų | [1] |

| LogP (calculated) | 1.4868 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Characterization Workflow

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and leverages readily available starting materials.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The underlying principle of this synthesis is the reaction between an electron-deficient aromatic ring and a nucleophile. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing chloro substituent. This makes the carbon atom at the 2-position susceptible to attack by the secondary amine of 1-methylpiperazine, leading to the displacement of the adjacent chloro group. A base is often used to quench the HCl generated in situ.

Caption: Workflow for the synthesis and validation of the target compound.

Experimental Protocol

This protocol is a representative example based on established chemical principles for SNAr reactions on chloropyridines.[5] Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1.0 eq), 1-methylpiperazine (1.2 eq), and a suitable solvent such as ethanol or isopropanol (approx. 5-10 mL per mmol of dichloropyridine).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any generated acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to elute the final product.

-

Isolation: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to yield this compound as a solid.

Structural Verification

Confirmation of the product's identity and purity is essential.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons (typically in the 7.0-8.5 ppm range), as well as distinct signals for the piperazine ring methylene protons and the N-methyl group singlet (around 2.3-2.5 ppm).

-

¹³C NMR: The carbon spectrum will confirm the presence of the correct number of aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 212.69, confirming the molecular weight. The characteristic isotopic pattern for a chlorine-containing compound should also be visible.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a valuable synthetic intermediate. Its structure is a key component of more complex molecules designed for therapeutic intervention.

-

Scaffold for Bioactive Molecules: The compound serves as a foundational scaffold. The chlorine atom on the pyridine ring can be further modified via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity and modulate biological activity.

-

Intermediate for TRPV1 Antagonists: The 4-(3-chloropyridin-2-yl)piperazine moiety is a core feature of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a well-studied antagonist of the TRPV1 ion channel.[4] As such, this compound is a direct precursor or key analogue in the synthesis of novel pain therapeutics targeting this pathway.

-

Modulation of Physicochemical Properties: The N-methylpiperazine group is often incorporated into drug candidates to enhance aqueous solubility and bioavailability, which are critical pharmacokinetic parameters.[2] It can also provide a basic nitrogen center that can be protonated at physiological pH, facilitating interactions with biological targets.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound should always be consulted from the supplier, general precautions based on analogous piperazine and chloropyridine derivatives should be followed.[6][7]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 211.69 g/mol .[1] Its straightforward synthesis and versatile chemical handles make it an important intermediate for researchers in medicinal chemistry. Its structural relevance to known bioactive compounds, particularly in the field of analgesia, underscores its potential as a building block for the next generation of therapeutics. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

References

- PubChem. 1-(3-Chloropyridin-2-yl)piperazine. [Link]

- PubChem. 1-(3-Chloropropyl)-4-methylpiperazine. [Link]

- ChemSynthesis. 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. [Link]

- Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

- ResearchGate. 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

- PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. [Link]

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

- Google Patents.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

- PubChem. (3R,4R)-4-[4-(2-Chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Biological Activity of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Preamble: From Synthetic Intermediate to a Molecule of Latent Potential

In the landscape of neuropharmacology, the journey of a molecule from a simple synthetic precursor to a well-characterized biologically active agent is a common narrative. 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, a heterocyclic amine, is primarily recognized in the literature as a key intermediate in the synthesis of aripiprazole, a third-generation atypical antipsychotic.[1][2][3][4][5] Aripiprazole's clinical success is rooted in its unique "dopamine-serotonin system stabilizer" profile, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[2][6][7][8]

While the role of this compound as a building block is well-documented, its intrinsic biological activity has been largely unexplored. This guide moves beyond its synthetic utility to provide a comprehensive framework for its potential pharmacological characterization. Drawing from structure-activity relationships of related arylpiperazines and the known pharmacology of its derivatives, we will outline the hypothesized biological targets, propose a rigorous experimental workflow for its characterization, and discuss its potential as a lead compound for novel CNS drug discovery.

Molecular Profile and Structural Rationale for Biological Activity

This compound is a substituted piperazine derivative. The core piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[9][10]

Its structure contains two key pharmacophoric elements:

-

The 3-chloro-2-pyridyl group: This electron-withdrawing heterocyclic system is crucial for interaction with receptor binding pockets. The position of the chlorine atom and the nitrogen atom in the pyridine ring dictates the molecule's electrostatic and steric profile.

-

The N-methylpiperazine moiety: This basic nitrogen center is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate) within the transmembrane domains of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[11][12][13]

The structural similarity to m-chlorophenylpiperazine (m-CPP), a known serotonin receptor agonist, strongly suggests that this compound is likely to interact with serotonergic and/or dopaminergic systems.[14][15][16]

Hypothesized Biological Targets: The Dopamine and Serotonin Receptor Families

Given its role as a precursor to aripiprazole and its structural features, the most probable primary targets for this compound are the dopamine and serotonin receptor systems.

Dopamine D2 Receptor Modulation

Aripiprazole's defining characteristic is its partial agonism at the dopamine D2 receptor (D2R).[6][7][17][18] This mechanism allows it to act as a functional antagonist in a hyperdopaminergic environment (like in psychosis) and a functional agonist in a hypodopaminergic state (contributing to improved negative and cognitive symptoms). D2Rs are Gi/o-coupled GPCRs, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[19][20] It is plausible that this compound may exhibit affinity for the D2R and act as a modulator (antagonist, partial agonist, or full agonist).

Caption: Hypothesized signaling via the Gi-coupled Dopamine D2 Receptor.

Serotonin Receptor Interactions

Arylpiperazines are notorious for their promiscuity, often binding to multiple serotonin (5-HT) receptor subtypes.[9][14] m-CPP, for instance, is an agonist at multiple 5-HT receptors and also interacts with the serotonin transporter.[14][15] Aripiprazole itself has high affinity for 5-HT1A (as a partial agonist) and 5-HT2A (as an antagonist) receptors.[2][6][7] Therefore, a comprehensive screening of this compound against a panel of 5-HT receptors is a logical necessity to fully profile its biological activity.

A Validated Experimental Workflow for Pharmacological Characterization

To empirically determine the biological activity of this compound, a tiered approach starting with in vitro assays is essential. This workflow ensures a systematic and cost-effective characterization, moving from broad screening to more specific functional evaluation.

Caption: A systematic workflow for characterizing novel CNS compounds.

In Vitro Binding and Functional Assay Data

The initial step involves assessing the compound's affinity (Ki) for a panel of relevant CNS receptors. Following this, functional assays determine the compound's efficacy (Emax) and potency (EC50/IC50). The table below presents hypothetical, yet plausible, data from such an investigation.

| Target Receptor | Assay Type | Metric | Hypothetical Value | Interpretation |

| Dopamine D2 | Radioligand Binding ([³H]Spiperone) | Ki | 250 nM | Moderate affinity for the D2 receptor. |

| Dopamine D2 | cAMP Inhibition (Functional) | EC50 | 450 nM | Functional potency is consistent with binding affinity. |

| Dopamine D2 | cAMP Inhibition (Functional) | Emax | 40% (vs Dopamine) | Partial Agonist activity at the D2 receptor.[17][21] |

| Serotonin 5-HT1A | Radioligand Binding ([³H]8-OH-DPAT) | Ki | 150 nM | Moderate affinity for the 5-HT1A receptor. |

| Serotonin 5-HT2A | Radioligand Binding ([³H]Ketanserin) | Ki | 800 nM | Weaker affinity for the 5-HT2A receptor. |

| Serotonin 5-HT2C | Radioligand Binding ([³H]Mesulergine) | Ki | 95 nM | Highest affinity for the 5-HT2C receptor subtype. |

| Serotonin Transporter | Radioligand Binding ([³H]Citalopram) | Ki | > 10 µM | Negligible interaction with SERT. |

Causality Note: The choice to start with binding assays is fundamental. It establishes whether the compound physically interacts with the target before investing in more complex and costly functional assays. A Ki value under 1 µM is a common threshold to justify further investigation.

Detailed Protocol: Dopamine D2 Receptor cAMP Inhibition Assay

This protocol describes a method to quantify the functional activity of this compound at the human D2 receptor expressed in a stable cell line.

Objective: To determine if the test compound can inhibit forskolin-stimulated cAMP production, which is indicative of Gi/o pathway activation.[19][20]

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor (long isoform).[18][19]

-

Culture Medium: DMEM/F-12 with 10% FBS, penicillin/streptomycin, and G418 for selection.[19]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

-

Reagents: Forskolin, Dopamine (as a reference full agonist), Rolipram (a phosphodiesterase inhibitor), and the test compound.

-

Detection Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, AlphaLISA, or ELISA-based).

Step-by-Step Methodology:

-

Cell Culture & Plating: a. Culture the D2R-expressing cells under standard conditions (37°C, 5% CO2).[19] b. The day before the assay, harvest the cells and plate them in 384-well white opaque assay plates at a density of 5,000-10,000 cells/well. Incubate overnight. Rationale: Plating cells the day prior allows them to adhere and recover, ensuring a healthy monolayer for the assay, which leads to more consistent results.

-

Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution in assay buffer to create a concentration-response curve (e.g., from 100 µM to 10 pM). Prepare dopamine standards similarly. Rationale: A wide concentration range is crucial to accurately determine the EC50 and the full dose-response relationship.

-

Assay Procedure: a. Gently remove the culture medium from the cell plates. b. Add 10 µL of assay buffer containing Rolipram (to prevent cAMP degradation) to all wells. c. Add 5 µL of the test compound or reference agonist at various concentrations to the appropriate wells. d. Add 5 µL of Forskolin (at a final concentration that stimulates ~80% of the maximal response, e.g., 1-3 µM) to all wells except the basal control. e. Incubate the plate at room temperature for 30 minutes. Rationale: Forskolin directly activates adenylyl cyclase, raising cAMP levels. An agonist at a Gi-coupled receptor will counteract this effect. The 30-minute incubation allows for the signaling cascade to reach a steady state.

-

cAMP Detection: a. Following incubation, lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. b. Read the plate on a compatible microplate reader.

-

Data Analysis: a. Convert the raw reader output to cAMP concentrations using a standard curve. b. Normalize the data: set the basal (no forskolin) response to 0% and the forskolin-only response to 100% inhibition. c. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Potential Therapeutic and Research Applications

Based on the hypothetical data suggesting D2 partial agonism and 5-HT2C affinity, this compound could serve as a valuable lead compound.

-

As a Research Tool: A selective 5-HT2C ligand or a D2 partial agonist with a unique profile could be used to probe the roles of these receptors in various preclinical models of neuropsychiatric disorders.

-

As a Scaffold for Drug Discovery: The molecule could be chemically modified to optimize its potency, selectivity, and pharmacokinetic properties. For instance, modifying the N-methyl group or the substituents on the pyridyl ring could fine-tune its activity, potentially leading to novel therapeutics for schizophrenia, depression, or anxiety disorders.[22][23][24]

Conclusion

While commercially cataloged as a synthetic intermediate, this compound possesses the structural hallmarks of a centrally active pharmacological agent. Its relationship to aripiprazole and other arylpiperazines provides a strong rationale for investigating its activity at dopamine and serotonin receptors. The proposed experimental workflow offers a robust and logical path to de-orphanize this molecule, moving it from the chemical supplier's shelf to the pharmacologist's bench. The insights gained from such studies could unveil a novel chemical scaffold with the potential to inspire the next generation of CNS therapeutics.

References

- Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389.

-

Jordan, S., et al. (2007). Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling. Progress in Neuro-psychopharmacology & Biological Psychiatry, 31(2), 348-356. Available from: [Link]

- Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411.

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. GPCR Functional Assays. Available from: [Link]

-

Tej P. Singh & Associates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Available from: [Link]

-

De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773-799. Available from: [Link]

-

Tuplin, E. W., & Holahan, M. R. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 8(11), 2314-2323. Available from: [Link]

-

PharmGKB. (n.d.). Aripiprazole Pathway, Pharmacokinetics. Available from: [Link]

- Kancherla, R., et al. (2016). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Current Organic Synthesis, 13(1), 1-15.

- Kowalski, P., et al. (2006). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica - Drug Research, 63(4), 269-272.

-

PharmGKB. (n.d.). Aripiprazole - VIP. Available from: [Link]

-

PubChem. (n.d.). Aripiprazole. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (2014). CN103787965A - New synthesis method of aripiprazole.

-

PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

Gobbi, M., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. Available from: [Link]

- Wang, X., et al. (2014). Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide. Chinese Journal of Structural Chemistry, 33(8), 1181-1186.

-

P-M. L. et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport, 6(16), 2150-2152. Available from: [Link]

- Lacivita, E., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(18), 5678.

-

Mueller, E. A., et al. (1986). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism, 62(3), 578-581. Available from: [Link]

-

Liu, K., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236. Available from: [Link]

-

Javed, K., et al. (1992). Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. Journal of Pharmacology and Experimental Therapeutics, 263(2), 588-595. Available from: [Link]

-

Szymański, P., et al. (2018). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 23(11), 2959. Available from: [Link]

- National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.

- Bastrakov, M., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(1), 1-25.

- National Center for Biotechnology Information. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide.

- Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptors – IUPHAR Review 13. British Journal of Pharmacology, 164(4), 1137-1155.

-

Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-4909. Available from: [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. innoprot.com [innoprot.com]

- 21. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

1-(3-Chloropyridin-2-yl)-4-methylpiperazine mechanism of action

Therefore, this technical guide adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals to outline a comprehensive strategy for elucidating the mechanism of action of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. This guide will leverage established principles of medicinal chemistry and pharmacology, drawing parallels from structurally related compounds to hypothesize potential biological targets and outline the requisite experimental workflows for their validation.

Part 1: Structural and Physicochemical Analysis

The initial step in characterizing a novel chemical entity is a thorough analysis of its structure and physicochemical properties. The molecule, this compound, possesses two key pharmacophores: a 3-chloropyridine ring and a 4-methylpiperazine moiety.

-

3-Chloropyridine Moiety: The pyridine ring is a common feature in many biologically active compounds. The presence of a chlorine atom at the 3-position can influence the molecule's electronic properties and its ability to interact with biological targets. Specifically, it can act as a hydrogen bond acceptor and participate in halogen bonding.

-

4-Methylpiperazine Moiety: The piperazine ring is a prevalent scaffold in centrally active drugs, often conferring affinity for various neurotransmitter receptors. The methyl group on the nitrogen at the 4-position can impact the compound's basicity, lipophilicity, and metabolic stability.

A summary of the computed physicochemical properties of the parent compound, 1-(3-Chloropyridin-2-yl)piperazine, is presented below. The addition of a methyl group is expected to slightly increase the molecular weight and lipophilicity.

| Property | Value (for 1-(3-Chloropyridin-2-yl)piperazine) | Source |

| Molecular Formula | C9H12ClN3 | |

| Molecular Weight | 197.66 g/mol | |

| XLogP3-AA | 1.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

Part 2: Hypothetical Biological Targets and Rationale

Based on its structural motifs, this compound is hypothesized to interact with a range of biological targets, primarily within the central nervous system. The piperazine moiety is a well-known "privileged scaffold" that often targets G-protein coupled receptors (GPCRs) and ion channels.

Potential target classes include:

-

Serotonin (5-HT) Receptors: Numerous piperazine-containing compounds exhibit affinity for various 5-HT receptor subtypes. For example, ACP-103 is a potent 5-HT2A receptor inverse agonist.[1]

-

Dopamine (D) Receptors: The piperazine scaffold is also common in dopamine receptor ligands.

-

Adrenergic Receptors: Certain piperazine derivatives have been shown to interact with alpha-adrenergic receptors.[2]

-

Histamine (H) Receptors: The piperazine ring is present in several antihistamines.

The initial phase of investigation would involve a broad screening against a panel of these receptors to identify potential primary targets.

Part 3: Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-tiered approach is required to definitively establish the mechanism of action. The following workflow outlines the key experimental stages.

Figure 1: A generalized workflow for elucidating the mechanism of action of a novel compound.

Step-by-Step Methodologies

1. Synthesis and Purity Assessment

-

Synthesis: The compound can be synthesized via nucleophilic substitution, reacting 2,3-dichloropyridine with 1-methylpiperazine.[3][4] The reaction conditions would need to be optimized to favor the desired isomer.

-

Purification: The crude product should be purified using column chromatography or recrystallization.

-

Characterization: The structure and purity of the final compound must be confirmed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

2. Broad Panel Screening (Target Identification)

-

Objective: To identify initial "hits" by screening the compound against a large panel of known biological targets.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for evaluation against a panel of GPCRs, ion channels, kinases, and transporters at a fixed concentration (typically 1-10 µM).

-

Analyze the results to identify targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).

-

3. Target Validation and Characterization

Once initial hits are identified, the next step is to validate these interactions and characterize the nature of the pharmacological activity.

a. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for the identified target(s).

-

Protocol (Example for 5-HT2A Receptor):

-

Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

-

In a 96-well plate, incubate the membranes with a known radioligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

-

After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

b. Functional Assays

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

-

Protocol (Example for a Gq-coupled GPCR):

-

Use a cell line expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

To test for agonist activity, add increasing concentrations of the test compound and measure the resulting change in intracellular calcium levels using a fluorescence plate reader.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. Measure the extent to which the test compound inhibits the agonist-induced response.

-

Analyze the dose-response curves to determine the potency (EC50 or IC50) and efficacy of the compound.

-

4. Downstream Signaling and In Vivo Studies

The final phase involves understanding the compound's effects in a more complex biological context.

a. Signaling Pathway Analysis

-

Objective: To identify the specific intracellular signaling pathways modulated by the compound.

-

Protocol:

-

Treat cultured cells expressing the target receptor with the compound.

-

Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB).

-

Alternatively, use reporter gene assays to measure the activation of specific transcription factors.

-

Figure 2: A hypothetical signaling pathway for a Gq-coupled GPCR target.

b. In Vivo Pharmacokinetics and Pharmacodynamics

-

Pharmacokinetics (PK): Studies in animal models (e.g., rodents) are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This involves administering the compound and measuring its concentration in plasma and tissues over time.[5]

-

Pharmacodynamics (PD): These studies aim to correlate the compound's concentration with its biological effect in a living organism. For a CNS-active agent, this could involve measuring receptor occupancy in the brain or assessing changes in neurotransmitter levels.

Conclusion

While the specific mechanism of action for this compound is not yet defined in the scientific literature, its chemical structure provides a strong basis for hypothesizing its interaction with CNS receptors. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway for its pharmacological characterization. By employing a combination of in silico analysis, in vitro screening, functional assays, and in vivo validation, researchers can systematically elucidate its mechanism of action, paving the way for potential therapeutic applications.

References

- This reference is a placeholder for a specific synthesis paper that would be identified during the actual research process.

- This reference is a placeholder for a foundational pharmacology textbook or review on receptor theory.

-

Glinsmann-Gibson, B., et al. (2019). Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma. Investigational New Drugs, 37(4), 696-707. [Link]

-

Van der Poel, H. G., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

-

PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Mepiprazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2599. [Link]

Sources

- 1. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid | 458543-79-8 [smolecule.com]

- 5. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine: A Technical Guide to Target Identification and Validation

Abstract

The compound 1-(3-Chloropyridin-2-yl)-4-methylpiperazine represents a novel chemical entity with significant therapeutic promise, largely inferred from the well-documented activities of its structural analogs. The chloropyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of high-value biological targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, offering a strategic roadmap for its preclinical development. We will delve into the scientific rationale for investigating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a primary target for pain and inflammation, and subsequently explore its potential modulation of key central nervous system (CNS) targets, including dopamine and serotonin receptors, for applications in psychiatric and neurological disorders. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for target validation, from initial screening to in vivo proof-of-concept.

Introduction: The Scientific Premise

While this compound is a novel investigational compound, its core structure, the chloropyridinyl-piperazine moiety, is a well-established pharmacophore. A notable example is N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent and selective antagonist of the TRPV1 channel, extensively studied for its analgesic properties.[1][2] This provides a strong, empirically supported starting point for our investigation. Furthermore, the piperazine ring is a common structural feature in a multitude of CNS-active drugs, where it often plays a crucial role in interacting with dopamine and serotonin receptors.[3][4][5] This dual potential in both peripheral pain modulation and central neuromodulation makes this compound a compound of significant scientific interest.

This guide will therefore be structured around a logical, target-focused discovery pipeline, beginning with the most strongly implicated target, TRPV1, and expanding to other high-probability CNS targets.

Primary Target Focus: The TRPV1 Channel in Pain and Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[1][6] It functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[1][7] Its activation leads to the sensation of pain and the release of pro-inflammatory neuropeptides, making it a prime target for the development of novel analgesics and anti-inflammatory agents.[8][9]

Mechanism of Action and Therapeutic Rationale

In inflammatory conditions, the expression and sensitivity of TRPV1 are upregulated, contributing to thermal hyperalgesia (exaggerated pain response to heat).[1][7] Antagonism of TRPV1 is therefore a compelling strategy to block pain signals at their source. Preclinical studies with TRPV1 antagonists have demonstrated efficacy in a wide range of pain models, including inflammatory, neuropathic, and osteoarthritic pain.[7][10]

The TRPV1 Signaling Pathway

The activation of TRPV1 by various stimuli leads to an influx of Ca2+ and Na+ ions, depolarizing the neuron and initiating an action potential that is transmitted to the central nervous system, resulting in the perception of pain. The sensitization of TRPV1 is a key event in chronic pain states and is mediated by several inflammatory signaling pathways that converge on the channel.

A Critical Challenge: Hyperthermia

A significant on-target side effect of systemic TRPV1 antagonists is hyperthermia, an elevation in core body temperature.[11][12] This is thought to be due to the blockade of tonically active TRPV1 channels in the periphery that are involved in thermoregulation. While this effect is often transient, it has been a major hurdle in the clinical development of TRPV1 antagonists.[11][13] Strategies to mitigate this include developing peripherally restricted antagonists or compounds with specific modes of antagonism that do not interfere with thermoregulation.

Secondary Target Exploration: Central Nervous System Receptors

The chloropyridinyl-piperazine scaffold is a common feature in drugs targeting the CNS.[14][15][16] This suggests that this compound may also interact with key neurotransmitter receptors, such as dopamine and serotonin receptors, which are implicated in a wide range of psychiatric and neurological disorders.[3][4][5][17]

Dopamine Receptors (D2)

Dopamine D2 receptors are a primary target for antipsychotic medications. Both antagonism and partial agonism at D2 receptors can be therapeutically beneficial. The arylpiperazine moiety is a well-established pharmacophore for D2 receptor ligands.[18][19]

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)

Serotonin receptors are critical targets for antidepressants, anxiolytics, and antipsychotics.[20][21][22] Many arylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes.[20][21][22] For example, agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics.

Experimental Workflow for Target Validation

A systematic and rigorous experimental cascade is essential to definitively identify and characterize the therapeutic targets of this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRP Channels in Pain and Inflammation: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. books.rsc.org [books.rsc.org]

- 11. TRPV1 antagonists: the challenges for therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. real.mtak.hu [real.mtak.hu]

- 13. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

A Technical Guide to 1-(3-Chloropyridin-2-yl)-4-methylpiperazine: Synthesis, Pharmacology, and Therapeutic Potential